LXE408 LXE408
Brand Name: Vulcanchem
CAS No.: 1799330-15-6
VCID: VC13804285
InChI: InChI=1S/C23H18FN7O2/c1-12-5-4-8-25-19(12)15-10-26-23-29-21(30-31(23)11-15)17-9-16(6-7-18(17)24)28-22(32)20-13(2)27-14(3)33-20/h4-11H,1-3H3,(H,28,32)
SMILES: CC1=C(N=CC=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)NC(=O)C5=C(N=C(O5)C)C)F)N=C2
Molecular Formula: C23H18FN7O2
Molecular Weight: 443.4 g/mol

LXE408

CAS No.: 1799330-15-6

Cat. No.: VC13804285

Molecular Formula: C23H18FN7O2

Molecular Weight: 443.4 g/mol

* For research use only. Not for human or veterinary use.

LXE408 - 1799330-15-6

Specification

CAS No. 1799330-15-6
Molecular Formula C23H18FN7O2
Molecular Weight 443.4 g/mol
IUPAC Name N-[4-fluoro-3-[6-(3-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide
Standard InChI InChI=1S/C23H18FN7O2/c1-12-5-4-8-25-19(12)15-10-26-23-29-21(30-31(23)11-15)17-9-16(6-7-18(17)24)28-22(32)20-13(2)27-14(3)33-20/h4-11H,1-3H3,(H,28,32)
Standard InChI Key GNVVPYCWVLCWKV-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)NC(=O)C5=C(N=C(O5)C)C)F)N=C2
Canonical SMILES CC1=C(N=CC=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)NC(=O)C5=C(N=C(O5)C)C)F)N=C2

Introduction

Discovery and Structural Optimization of LXE408

Lead Compound Identification and Scaffold Evolution

The discovery of LXE408 originated from efforts to optimize GNF6702, a first-in-class kinetoplastid proteasome inhibitor with cross-species activity against Leishmania, Trypanosoma cruzi, and Trypanosoma brucei . While GNF6702 demonstrated proof-of-concept efficacy, its high melting point (224°C) and limited solubility necessitated structural modifications to improve pharmaceutical properties . Systematic exploration of the R-group substituent on the triazine core identified methyl substitution (compound 1/LXE408) as optimal, balancing proteasome inhibition potency and physicochemical properties .

Table 1: Comparative Analysis of Proteasome Inhibitors

CompoundR GroupL. donovani Proteasome IC50 (μM)L. donovani EC50 (μM)Aqueous Solubility (μM)
LXE408Me0.040.0417
GNF6702H0.0350.0210
Compound 3CHF20.060.1121

The methyl group in LXE408 enhanced dissolution kinetics 5-fold compared to GNF6702 in fasted-state simulated intestinal fluid (73 μM vs. 14.6 μM at 16 min) . Crystallization screening identified a fumarate cocrystal form with improved stability and excipient compatibility, critical for formulation development .

Structural Basis of Proteasome Inhibition

Cryo-EM studies at 2.9 Å resolution revealed LXE408's unique binding mode within the Leishmania tarentolae proteasome β4/β5 subunit interface . Unlike competitive inhibitors (e.g., bortezomib), LXE408 occupies a hydrophobic pocket adjacent to the catalytic threonine residue, inducing conformational changes that allosterically suppress proteolytic activity . This noncompetitive mechanism underlies its >100-fold selectivity for kinetoplastid vs. human proteasomes, minimizing off-target effects .

Pharmacokinetic and Pharmacodynamic Profile

Preclinical Absorption and Distribution

LXE408 demonstrates favorable pharmacokinetics across species:

Table 2: Key Pharmacokinetic Parameters

SpeciesDose (mg/kg)RouteT1/2 (h)CL (mL/min·kg)Vss (L/kg)
Mouse5 IV, 20 POIV/PO3.3--
Rat3 IV, 10 POIV/PO3.82.10.53
Dog0.3 IV, 1 POIV/PO3.8--
Cynomolgus0.3 IV, 10 POIV/PO9.7--

Oral bioavailability ranges from 31% (rat) to 67% (dog), with dose-proportional exposure up to 300 mg in humans . The blood-brain barrier penetration ratio (0.03 in mice) minimizes CNS toxicity risks .

Population Pharmacokinetic Modeling

Phase I data from 72 healthy volunteers informed a one-compartment model with zero-order absorption and linear elimination . Body weight-adjusted dosing (allometric scaling: CL/F ∝ BW^0.75, V/F ∝ BW) achieved consistent exposure across 45-90 kg individuals . Simulations predicted 65-100 mg QD as the efficacious human dose, though 300 mg QD was selected for Phase II to maximize therapeutic index .

Antiparasitic Efficacy in Preclinical Models

Visceral Leishmaniasis Clearance

In BALB/c mice infected with L. donovani, 8-day oral LXE408 (0.3-10 mg/kg BID) reduced liver parasite burden by 99.9% at 3 mg/kg, surpassing miltefosine's efficacy . Complete sterilization occurred at 10 mg/kg, with relapse-free cure observed 28 days post-treatment .

Cutaneous Leishmaniasis Activity

LXE408 (1-20 mg/kg BID) induced dose-dependent lesion resolution in L. major-infected mice . Histopathology showed re-epithelialization and absence of amastigotes at 10 mg/kg, comparable to amphotericin B .

Clinical Development and Future Directions

Ongoing Phase II Trial Design

The multicenter NCT05593666 study randomizes VL patients to:

  • LXE408 300 mg QD × 10 days

  • LXE408 150 mg BID × 10 days

  • Amphotericin B (control)

Primary endpoint: definitive cure at 6 months . Adaptive design allows dose adjustment based on interim PK/PD analysis .

Pediatric Formulation Development

Population PK modeling supports weight-band dosing for children ≥10 kg . Predicted doses:

  • 10-14 kg: 50 mg QD

  • 15-24 kg: 100 mg QD

  • 25-34 kg: 150 mg QD

Palatable dispersible tablets are under development to enhance adherence in pediatric populations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator